- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 943994-02-3 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one)
943994-02-3 structure
Product Name:6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Numéro CAS:943994-02-3
Le MF:C14H18BNO4
Mégawatts:275.108024120331
MDL:MFCD12755796
CID:796889
PubChem ID:46856474
Update Time:2025-09-27
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2H-1,4-Benzoxazin-3(4H)-one, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
- SWK-01846 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2H-BENZO[B][1,4]OXAZIN-3(4H)-O
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester
- 3-Oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- ZXOSNHPLTJAXSA-UHFFFAOYSA-N
- FCH2806445
- SY105516
- AM8
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one (ACI)
- (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester
- AM804586
- FT-0652095
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 6-(4455-Tetramethyl-132-dioxaborolan-2-yl)-2H-benzo[b][14]oxazin-3(4H)-one
- MFCD12755796
- 943994-02-3
- PB43923
- SCHEMBL426743
- DTXSID50676870
- CS-W022428
- EN300-7389725
- Z1741981097
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[1,4]oxazin-3(4H)-one
- DS-12795
- AKOS005264149
- DB-012285
- 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,4-DIHYDRO-1,4-BENZOXAZIN-3-ONE
-
- MDL: MFCD12755796
- Piscine à noyau: 1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)16-12(17)8-18-11/h5-7H,8H2,1-4H3,(H,16,17)
- La clé Inchi: ZXOSNHPLTJAXSA-UHFFFAOYSA-N
- Sourire: O1B(C2=CC=C3C(=C2)NC(CO3)=O)OC(C)(C)C1(C)C
Propriétés calculées
- Qualité précise: 275.13300
- Masse isotopique unique: 275.133
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 396
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 56.8
Propriétés expérimentales
- Dense: 1.2
- Point d'ébullition: 441.1℃ at 760 mmHg
- Point d'éclair: 441.1 °C at 760 mmHg
- Indice de réfraction: 1.542
- Le PSA: 56.79000
- Le LogP: 1.45470
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132266-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95 % | 100mg |
$56 | 2021-08-05 | |
| Chemenu | CM132266-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95 % | 250mg |
$90 | 2021-08-05 | |
| Chemenu | CM132266-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95 % | 1g |
$225 | 2021-08-05 | |
| Chemenu | CM132266-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95 % | 5g |
$690 | 2021-08-05 | |
| Ambeed | A239885-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95% | 100mg |
$34.0 | 2025-04-15 | |
| Ambeed | A239885-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95% | 250mg |
$57.0 | 2025-04-15 | |
| Ambeed | A239885-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95% | 1g |
$135.0 | 2025-04-15 | |
| Ambeed | A239885-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
943994-02-3 | 95% | 5g |
$508.0 | 2025-04-15 | |
| abcr | AB437463-250 mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one, 95%; . |
943994-02-3 | 95% | 250mg |
€177.20 | 2023-06-16 | |
| abcr | AB437463-1 g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one, 95%; . |
943994-02-3 | 95% | 1g |
€360.50 | 2023-06-16 |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, rt → 100 °C
Référence
- Novel heterocyclic derivatives useful as SHP2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → reflux
Référence
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C
Référence
- Pyridinones as antifibrotic agents and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C
Référence
- Preparation of anti-fibrotic pyridinones, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 100 °C
Référence
- Preparation of 4,5-dihydro-1H-pyrazole compounds as mineralocorticoid receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 80 - 90 °C
Référence
- Design, Synthesis and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure, ACS Medicinal Chemistry Letters, 2017, 8(11), 1153-1158
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 100 °C
Référence
- Azabicyclyloxyalkylpyrrolidinone derivatives as Syk inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Référence
- Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds, World Intellectual Property Organization, , ,
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Raw materials
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Preparation Products
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:943994-02-3)6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Numéro de commande:A11073
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:48
Prix ($):531.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:943994-02-3)6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Numéro de commande:sfd13891
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:36
Prix ($):discuss personally
Courriel:sales2@senfeida.com
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Littérature connexe
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
943994-02-3 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one) Produits connexes
- 1221502-31-3(5-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester)
- 943994-87-4(8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one)
- 1218790-29-4((4-Methyl-3-oxo-3,4-dihydro-2h-benzob1,4oxazin-6-yl)boronic Acid Pinacol Ester)
- 1221496-98-5(5-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester)
- 1256360-26-5(3-Acetamido-4-methoxyphenylboronic acid, pinacol ester)
- 1155264-46-2(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine)
- 1361110-64-6(7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine)
- 1256256-24-2(4-Methyl-2,3-dihydrobenzo-1,4-oxazine-6-boronic acid pinacol ester)
- 943994-40-9(8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4h-1,4-benzoxazin-3-one)
- 1219130-57-0(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943994-02-3)6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Pureté:99%
Quantité:5g
Prix ($):531.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:943994-02-3)6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête